molecular formula C6H13N3 B13958658 2,7,9-Triazabicyclo[3.3.1]nonane CAS No. 501414-21-7

2,7,9-Triazabicyclo[3.3.1]nonane

Cat. No.: B13958658
CAS No.: 501414-21-7
M. Wt: 127.19 g/mol
InChI Key: GRWKYBSLMMNQIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7,9-Triazabicyclo[3.3.1]nonane is an organic compound with the molecular formula C6H13N3 and an average mass of 127.191 Da . It belongs to the class of azabicyclo[3.3.1]nonanes, which are recognized as privileged scaffolds in medicinal chemistry due to their presence in numerous bioactive natural products and synthetic compounds . The triazabicyclononane (TABN) framework is of significant research interest as an aza-analogue of Tröger's base, offering enhanced opportunities for molecular interaction and modification because the nitrogen atoms in its scaffold are available for further functionalization . This makes it a valuable building block for developing novel molecular tweezers, ion receptors, and asymmetric catalysts . Introducing functional groups onto the TABN framework can be challenging, making readily available derivatives particularly valuable for research . The broader family of azabicyclo[3.3.1]nonane derivatives has been investigated for a wide spectrum of biological activities, including serving as nicotinic acetylcholine receptor (nAChR) ligands , cytotoxic agents , and enzyme inhibitors . Researchers utilize this compound as a key synthetic intermediate to explore structure-activity relationships and to develop new chemical entities for pharmaceutical and material science applications. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

501414-21-7

Molecular Formula

C6H13N3

Molecular Weight

127.19 g/mol

IUPAC Name

2,7,9-triazabicyclo[3.3.1]nonane

InChI

InChI=1S/C6H13N3/c1-2-8-6-4-7-3-5(1)9-6/h5-9H,1-4H2

InChI Key

GRWKYBSLMMNQIF-UHFFFAOYSA-N

Canonical SMILES

C1CNC2CNCC1N2

Origin of Product

United States

Advanced Synthetic Methodologies for 2,7,9 Triazabicyclo 3.3.1 Nonane Derivatives

Strategic Approaches to the Triazabicyclo[3.3.1]nonane Skeleton

The synthesis of the 2,7,9-triazabicyclo[3.3.1]nonane core can be achieved through several strategic approaches, including building the structure from simple, non-cyclic molecules or by modifying existing ring systems. These methods offer pathways to a variety of substituted derivatives.

De Novo Construction from Acyclic Precursors

De novo synthesis involves the construction of the bicyclic system from open-chain starting materials. This bottom-up approach allows for significant structural diversity in the final products.

[4+4] Self-Condensation Reactions of β-Formyl-β-nitroenamines

A notable method for synthesizing N,N′-dialkylated 2,6,9-triazabicyclo[3.3.1]nonadienes involves the [4+4] self-condensation of β-formyl-β-nitroenamine in the presence of ammonium (B1175870) acetate. rsc.org This reaction provides a direct route to the triazabicyclic framework. Interestingly, the initially formed 2,6- and 2,9-dialkylated products can interconvert in solution through an intramolecular ring transformation, proceeding via a common intermediate under equilibrium conditions. rsc.org

The β-formyl-β-nitroenamine molecule is a versatile building block with multiple reactive sites, including a formyl group, a nitro group, an amino group, and an electron-biased carbon-carbon double bond. rsc.org These features allow it to participate in various reactions. For instance, it can react with dinucleophiles like hydrazines and 1,2-diamines to form nitrated pyrazoles and diazepines, respectively. rsc.org It can also undergo a [4+2] self-condensation in the presence of a sulfonic acid to produce a dinitropyridinium salt. rsc.orgacs.orgacs.orgfigshare.comnycu.edu.twresearchgate.net

Amine-Mediated Formal [4+4] Cycloaddition of Unsaturated Imines

The dimerization of α,β-unsaturated carbonyl compounds with alkylamines is a known method for producing 2,6,9- and 3,7,9-triazabicyclo[3.3.1]nonane derivatives. nih.govmdpi.com α,β-Unsaturated imines, also known as conjugated imines or 1-azadienes, are valuable precursors for constructing nitrogen-containing heterocycles. nih.gov Their structure allows for nucleophilic attack, leading to allylic amines or aliphatic imines, and they can act as C4 synthons in cycloaddition reactions. nih.gov

Recent research has explored photochemical formal (4+2)-cycloadditions of imine-substituted bicyclo[1.1.1]pentanes with alkenes to synthesize poly-substituted bicyclo[3.1.1]heptan-1-amines. nih.gov While not directly forming the triazabicyclo[3.3.1]nonane skeleton, this highlights the utility of imines in constructing complex bridged bicyclic systems. Further investigation into amine-mediated formal [4+4] cycloadditions of unsaturated imines could provide a direct and versatile route to the this compound core.

Double Mannich-Type Reactions for Polyazabicyclo[3.3.1]nonane Scaffolds

The Mannich reaction, a three-component condensation of an amine, a non-enolizable aldehyde (like formaldehyde), and a compound with an acidic proton, is a powerful tool for constructing C-C bonds and introducing aminoalkyl groups. nih.govnih.gov Double Mannich reactions, in particular, provide an efficient pathway to bicyclic structures. A one-pot tandem Mannich annulation using aromatic ketones, paraformaldehyde, and dimethylamine (B145610) has been developed for the synthesis of 3-azabicyclo[3.3.1]nonane derivatives. rsc.orgepa.gov This approach has also been extended to the synthesis of 3,7-diazabicyclo[3.3.1]nonan-9-ones through the cyclocondensation of 4-oxopiperidine derivatives with primary amines and formaldehyde. ect-journal.kz

A double Mannich-type reaction has been successfully employed to create 2,3,6,7,9-pentaazabicyclo[3.3.1]nonane derivatives through the dimerization of 3-oxo-2-arylhydrazonopropanals with ammonium acetate. nih.gov This reaction proceeds efficiently under thermal, ultrasonic, and microwave conditions. The development of double Mannich reactions involving unactivated C(sp³)–H bonds is a significant advancement, expanding the scope of this reaction for creating complex cyclic amines. nih.govnih.gov These strategies hold promise for the direct synthesis of the this compound scaffold from readily available acyclic precursors.

Multi-Component Reactions for this compound Synthesis

Multi-component reactions (MCRs) offer a highly efficient approach to complex molecules by combining three or more starting materials in a single synthetic operation. The double Mannich reaction described previously is a prime example of an MCR applied to the synthesis of polyazabicyclo[3.3.1]nonane systems. nih.govnih.govnih.gov

Another relevant example is the DBU-organocatalyzed multicomponent Knoevenagel-aza-Michael-cyclocondensation reaction, which has been used to synthesize 2,8-diazabicyclo[4.3.0]nonane-2,7-diones. documentsdelivered.com While this produces a different bicyclic system, the principles of MCRs, involving a cascade of reactions to rapidly build molecular complexity, are directly applicable to the synthesis of this compound derivatives. The development of novel MCRs that specifically target the this compound core could provide streamlined access to this important scaffold.

Ring-Closing Strategies and Intramolecular Cyclizations

Ring-closing strategies, particularly intramolecular cyclizations, are fundamental in the synthesis of bicyclic systems. Ring-closing metathesis (RCM) has proven effective for synthesizing unsaturated nitrogen heterocycles, including pyrrolidines and piperidines. d-nb.info The success of RCM depends on the catalyst and the nature of the amine, as unprotected amines can coordinate to the metal catalyst and inhibit the reaction. d-nb.info Protecting the amine or using more robust catalysts can overcome this limitation. d-nb.info

Intramolecular cycloadditions also offer a powerful route to bicyclic structures. For instance, the intramolecular cycloaddition of in situ generated vinylidene-quinone methines has been used to prepare atropoisomeric 4-naphthylquinolines. researchgate.net Additionally, the iodosulfonamidation and cyclization of diallyltriflamides have been shown to produce 3,7,9-tris(triflyl)-3,7,9-triazabicyclo[3.3.1]nonane. mdpi.com These examples demonstrate the potential of intramolecular cyclization reactions, including those involving cycloadditions and other bond-forming processes, to construct the this compound skeleton from appropriately functionalized acyclic or monocyclic precursors.

Synthesis of Specific Isomeric Forms

The synthesis of triazabicyclo[3.3.1]nonanes is considered challenging, which may account for them being less explored in scientific literature compared to their diaza-analogs like bispidine. researchgate.net Nevertheless, several effective strategies have been established for constructing the core structures of the 2,6,9- and 3,7,9-isomers.

A prevalent and efficient method for constructing the 2,6,9-triazabicyclo[3.3.1]nonane skeleton involves the dimerization or self-condensation of α,β-unsaturated compounds with primary amines. researchgate.netnih.gov One key strategy is the formal [4+4] cycloaddition of N-alkyl-α,β-unsaturated imines, which are formed in situ from the reaction of α,β-unsaturated aldehydes, like acrolein, with primary amines such as benzylamine (B48309). researchgate.netrsc.org This reaction smoothly yields the corresponding 2,6,9-triazabicyclo[3.3.1]nonane derivatives. rsc.org

Researchers have demonstrated various applications of this principle. For instance, the reaction of several primary amines with acrolein has been shown to produce these caged structures efficiently. rsc.org Similarly, a [4+4] self-condensation of a nitroenamine has been designed as a synthetic route to the triazabicyclic framework. rsc.org

Alternative condensation strategies have also been developed. One notable method involves the condensation of 5-aminothieno[2,3-c]pyridazine-6-carbaldehyde with various aliphatic primary amines, which yields novel thieno-fused 2,6,9-triazabicyclo[3.3.1]nonane derivatives. rsc.org Another approach involves the thermolysis of β-aminocrotonamide, which leads to the formation of 1,5-dimethyl-2,6,9-triazabicyclo[3.3.1]nonane-3,7-dione. researchgate.net This same dione (B5365651) can also be formed, albeit slowly over several weeks at room temperature, from methyl 3-aminocrotonate, which is generated from the ammonolysis of alkyl acetoacetates. researchgate.net

The synthesis of the 3,7,9-triazabicyclo[3.3.1]nonane isomer often requires multi-step sequences. A method reported by Revesz and co-workers involves a five-step synthesis starting from ethyl acrylate (B77674) to produce 3,9-dibenzyl-7-(phenylsulfonyl)-3,7,9-triazabicyclo[3.3.1]nonane. researchgate.net This pathway allows for the specific functionalization of the nitrogen atoms. researchgate.net

A more recent and highly specific synthesis involves the reaction of N,N-diallyltriflamide with triflamide (TfNH₂), which produces 3,7,9-tris(trifluoromethylsulfonyl)-3,7,9-triazabicyclo[3.3.1]nonane. mdpi.com This method highlights a modern approach to constructing the core with specific, strongly electron-withdrawing groups on all nitrogen atoms. mdpi.com Another synthetic route involves utilizing N-Boc-bispidinone as a key intermediate for building the 3,7,9-triaza framework. researchgate.net

Functionalization and Derivatization of the Triazabicyclo[3.3.1]nonane Framework

Once the bicyclic core is assembled, its properties and applications can be tuned through functionalization at both the nitrogen and carbon atoms.

The nitrogen atoms within the triazabicyclo[3.3.1]nonane skeleton serve as key handles for derivatization. N-alkylation and N-acylation reactions allow for the introduction of a wide array of substituents, which can modulate the electronic and steric properties of the molecule.

For the 3,7,9-triazabicyclo[3.3.1]nonane system, selective functionalization can be achieved by exploiting the different steric environments of the nitrogen atoms. For example, N-alkylation has been successfully performed at the less sterically hindered N-3 position. researchgate.net In a targeted synthesis, the N-9 position was alkylated with 4-fluorobenzyl chloride after the other nitrogen atoms were protected, demonstrating a strategy for controlled, site-selective modification. researchgate.net The synthesis of N,N'-dialkylated 2,6,9-triazabicyclo[3.3.1]nonadienes has also been reported. rsc.org

Introducing substituents onto the carbon framework of the triazabicyclo[3.3.1]nonane ring system is most commonly achieved by incorporating the desired functional groups into the starting materials prior to the cyclization reaction. The synthetic methods used to construct the bicyclic core are often amenable to variously substituted precursors.

For example, in the syntheses of 2,6,9-triazabicyclo[3.3.1]nonane derivatives that proceed via the condensation of α,β-unsaturated carbonyl compounds, the use of substituted aldehydes or ketones can directly lead to a carbon-functionalized bicyclic product. nih.gov Similarly, the synthesis starting from 5-aminothieno[2,3-c]pyridazine-6-carbaldehyde inherently produces a complex, substituted carbon skeleton. rsc.org While many sophisticated methods exist for functionalizing the carbon skeletons of general bicyclo[3.3.1]nonanes, their application is often tailored to specific synthetic targets. nih.govrsc.orgucl.ac.uk The principles of using functionalized precursors remain the most direct strategy for the triaza-analogs.

The synthesis and modification of the triazabicyclo[3.3.1]nonane framework are not without their difficulties. A primary challenge is the inherent difficulty in accessing these bicyclic systems, which has limited their broader exploration. researchgate.net

One of the complexities of this framework is its conformational flexibility. A detailed computational and gas-phase electron diffraction study of 3,7,9-tris(trifluoromethylsulfonyl)-3,7,9-triazabicyclo[3.3.1]nonane revealed the existence of at least 16 possible conformers and rotamers, highlighting the intricate structural landscape that must be navigated during synthesis and functionalization. mdpi.com

Furthermore, the stability of the framework can be a concern, as demonstrated by the intramolecular ring transformation observed in N,N'-dialkylated 2,6,9-triazabicyclo[3.3.1]nonadienes. rsc.org While this reactivity can be a challenge, it can also be harnessed as a novel approach for further molecular diversification. rsc.org

To overcome some synthetic hurdles, novel approaches are being investigated. For instance, a samarium(II) iodide-mediated radical cyclization was successfully employed to construct a complex indole-fused azabicyclo[3.3.1]nonane framework, a strategy that proved effective where other methods failed. rsc.org This demonstrates the potential of radical-based methods in accessing new and complex derivatives of this scaffold. rsc.org

Green Chemistry Approaches to Triazabicyclo[3.3.1]nonane Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For the synthesis of triazabicyclo[3.3.1]nonane derivatives and related structures, this has led to the exploration of alternative energy sources like microwave irradiation and ultrasound, as well as the use of environmentally friendly solvents such as water. nih.govmdpi.com These methods offer considerable advantages over conventional heating, including dramatically reduced reaction times, increased yields, and simpler purification processes. nih.gov

Microwave-assisted organic synthesis has emerged as a powerful tool that accelerates reaction rates by directly and efficiently heating the reaction mixture. nih.gov This technique has been successfully applied to the synthesis of complex heterocyclic systems related to the triazabicyclo[3.3.1]nonane core.

A notable example is the one-pot synthesis of C₂-symmetric 2,3,6,7,9-pentaazabicyclo[3.3.1]nonane derivatives. mdpi.com This reaction involves the dimerization of various 3-oxo-2-arylhydrazonopropanals with ammonium acetate. researchgate.net When conducted under microwave irradiation (200 W), the reactions are completed in just 30 minutes, affording excellent yields of the desired products. mdpi.com This represents a significant improvement over conventional heating methods, which require 15 hours to achieve comparable results. mdpi.com The efficiency of the microwave protocol is highlighted by the consistently high yields across a range of substrates, demonstrating its robustness and wide applicability. mdpi.comresearchgate.net

Table 1: Comparison of Synthetic Methods for 2,3,6,7,9-Pentaazabicyclo[3.3.1]nonane Derivatives mdpi.comresearchgate.netThis interactive table summarizes the reaction conditions and outcomes for the synthesis of various derivatives using conventional heating, ultrasound, and microwave irradiation.

Ultrasound irradiation provides another eco-friendly platform for chemical synthesis. nih.gov The physical phenomenon of acoustic cavitation, the formation and collapse of microscopic bubbles, generates localized high-pressure and high-temperature zones, which can dramatically enhance reaction rates. nih.gov This method is known for leading to pure products in high yields with shorter reaction times and easier work-up procedures. mdpi.comnih.gov

The synthesis of 2,3,6,7,9-pentaazabicyclo[3.3.1]nonane derivatives has also been effectively promoted by ultrasound. mdpi.com In the dimerization reaction of 3-oxo-2-arylhydrazonopropanals with ammonium acetate, applying ultrasound irradiation (110 W) at 80°C reduced the reaction time to 120 minutes. mdpi.com As detailed in Table 1, this is a substantial acceleration compared to the 15 hours required for the same reaction under conventional heating, and it still produces high yields. mdpi.com While not as rapid as microwave-assisted synthesis for this particular transformation, the ultrasound-promoted method offers a significant green advantage over traditional protocols. mdpi.comresearchgate.net

The use of water as a reaction solvent is a cornerstone of green chemistry, given its non-toxic, non-flammable, and inexpensive nature. While the synthesis of the core this compound skeleton in purely aqueous media is not widely documented, related methodologies highlight the utility of water in the synthesis of its analogues.

For instance, the first facile synthesis of N,N′-dialkylated 2,6,9-triazabicyclo[3.3.1]nonadienes was achieved through the [4+4] self-condensation of a β-formyl-β-nitroenamine in the presence of ammonium acetate. rsc.org While this specific reaction was performed in organic solvents, it is noted that related starting materials, such as the sodium salt of nitromalonaldehyde (B3023284) (NMA-Na), should be handled in aqueous or alcoholic media for safety reasons due to the presence of explosive impurities. rsc.org This underscores the role of aqueous systems in enabling the safe handling of precursors for triazabicyclic frameworks.

Table 2: Synthesis of Triazabicyclo[3.3.1]nonane Analogues and Related Precursors This table outlines key synthetic approaches for related triazabicyclo[3.3.1]nonane structures.

Advanced Structural Elucidation and Conformational Analysis of 2,7,9 Triazabicyclo 3.3.1 Nonane Systems

Spectroscopic Characterization for Detailed Structural Confirmation

Spectroscopic methods are indispensable for confirming the molecular structure and probing the conformational landscape of 2,7,9-triazabicyclo[3.3.1]nonane derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide complementary information regarding the connectivity, stereochemistry, and molecular mass of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Insight

NMR spectroscopy is a powerful tool for elucidating the intricate structural and dynamic features of this compound systems. By analyzing the chemical shifts, coupling constants, and dynamic behavior of nuclei, detailed information about the conformation of the bicyclic framework can be obtained. The conformation of the two piperidine (B6355638) rings, often in a "chair-chair" or "chair-boat" arrangement, is a key area of investigation. semanticscholar.org

Proton NMR (¹H NMR) provides valuable information about the chemical environment of hydrogen atoms within the molecule. In the context of this compound derivatives, the signals of the bridgehead protons (H1 and H5) and the protons on the piperidine rings are of particular interest. nih.gov For instance, in a symmetrically substituted 2,3,6,7,9-pentaazabicyclo[3.3.1]nona-3,7-diene derivative, the bridgehead protons (H1 and H5) appear as a doublet at δ 6.76. nih.gov The multiplicity and coupling constants of the methylene (B1212753) protons on the piperidine rings can reveal the conformational preferences of the rings. For example, a doublet of doublets for equatorial protons at C2, C4, C6, and C8 with large geminal (10.5-11 Hz) and smaller vicinal (3.0-6.0 Hz) coupling constants is indicative of a "chair-chair" conformation for both piperidine rings in 3,7-diazabicyclo[3.3.1]nonane derivatives. semanticscholar.org

In the case of 2,6,9-triaza-4,8-dinitro-2,6-dipropylbicyclo[3.3.1]nona-3,7-diene, the olefinic protons are observed as a singlet at δ 8.20, while the bridgehead protons appear as a doublet at δ 5.68. The propyl groups attached to the nitrogen atoms show characteristic signals, including a triplet for the methyl protons at δ 0.98. rsc.org The observation of a single signal for the two equivalent olefinic protons and an NH signal coupled to the adjacent bridgehead protons helped in identifying the 2,6-dipropyl derivative. scispace.com

Table 1: Selected ¹H NMR Spectral Data for this compound Derivatives

CompoundSolventProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
2,3,6,7,9-Pentaazabicyclo[3.3.1]nona-3,7-diene derivative (2a)-H1, H56.76d- nih.gov
NH4.30t- nih.gov
Aromatic7.3-7.95m- nih.gov
3,7-Diazabicyclo[3.3.1]nonane derivative-Equatorial H at C2,4,6,83.10-3.26ddJgem = 10.5-11, Jvic = 3.0-6.0 semanticscholar.org
2,6,9-Triaza-4,8-dinitro-2,6-dipropylbicyclo[3.3.1]nona-3,7-diene (2a)CDCl₃Olefinic H8.20s- rsc.org
Bridgehead H5.68d2.8 rsc.org
N-CH₂3.43 (ddd), 3.98 (ddd)m7.7, 7.7, 13.9 and 5.8, 7.8, 13.9 rsc.org
CH₃0.98t7.4 rsc.org

d = doublet, t = triplet, m = multiplet, s = singlet, ddd = doublet of doublet of doublets

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment and hybridization. In symmetrically substituted this compound derivatives, the number of signals in the ¹³C NMR spectrum can confirm the molecule's symmetry. nih.gov For instance, a 2,3,6,7,9-pentaazabicyclo[3.3.1]nonane derivative displayed 11 signals corresponding to 30 carbons, confirming its symmetric nature. nih.gov

The chemical shifts of the bridgehead carbons and the carbons of the piperidine rings are particularly informative. In 2,6,9-triaza-4,8-dinitro-2,6-dipropylbicyclo[3.3.1]nona-3,7-diene, the bridgehead carbon (CH) resonates at δ 61.9, while the olefinic carbon (C) appears at δ 122.4 and the olefinic CH at δ 144.6. rsc.org The N-alkyl carbons also provide characteristic signals. rsc.org For some 2,6,9-triazabicyclo[3.3.1]nonane derivatives, a characteristic signal for the bridged acetal (B89532) carbons is observed around δ 68.8-70.0. rsc.org

Table 2: Selected ¹³C NMR Spectral Data for this compound Derivatives

CompoundSolventCarbonChemical Shift (δ, ppm)Reference
2,3,6,7,9-Pentaazabicyclo[3.3.1]nona-3,7-diene derivative (2a)-Bridgehead C56.48 nih.gov
Olefinic C118.94, 141.88 nih.gov
Carbonyl C189.39 nih.gov
2,6,9-Triaza-4,8-dinitro-2,6-dipropylbicyclo[3.3.1]nona-3,7-diene (2a)CDCl₃Bridgehead CH61.9 rsc.org
Olefinic C122.4 rsc.org
Olefinic CH144.6 rsc.org
N-CH₂56.9 rsc.org
CH₃11.1 rsc.org
2,6,9-Triazabicyclo[3.3.1]nonane derivative (6a)CDCl₃Bridged acetal C68.8 rsc.org
2,6,9-Triazabicyclo[3.3.1]nonane derivative (10a)CDCl₃Bridged acetal C70.0 rsc.org

Temperature-dependent NMR studies are crucial for investigating dynamic processes such as conformational interconversions. rsc.org By recording NMR spectra at different temperatures, it is possible to observe changes in line shapes, which can be used to determine the energy barriers for these processes. mdpi.com For example, in some bicyclo[3.3.1]nonane systems, the chair and boat forms of the rings are in a dynamic equilibrium, and variable temperature NMR can be used to study this interconversion. nih.gov In the case of some bis-naphthalimide derivatives, unusual temperature-dependent ¹H-NMR behavior of aromatic protons was observed and attributed to temperature-driven changes in the geometry of carbonyl groups. mdpi.comdoaj.org While specific temperature-dependent NMR studies on the parent this compound are not widely reported in the provided context, such studies on related bicyclic analogues demonstrate the utility of this technique in understanding their conformational dynamics. rsc.org For 3,7,9-tris(trifluoromethylsulfonyl)-3,7,9-triazabicyclo[3.3.1]nonane, theoretical calculations were performed at both 298 K and 428 K to better reproduce experimental gas-phase electron diffraction data, highlighting the importance of temperature in conformational composition. researchgate.net

Mass Spectrometry (MS) for Molecular Integrity and Fragmentation Patterns

Mass spectrometry is a fundamental technique for determining the molecular weight of this compound derivatives and for gaining structural information through the analysis of fragmentation patterns. rsc.orgresearchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule. nih.gov

The fragmentation of the bicyclic core can provide insights into its stability and the nature of its substituents. The presence of a prominent molecular ion peak (M+) is often observed for aromatic compounds due to the stability of the ring system. libretexts.org For aliphatic amines, the molecular ion peak is typically an odd number, and α-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a predominant fragmentation pathway. miamioh.edu In the case of a 2,6,9-triazabicyclo[3.3.1]nonane derivative, the high-resolution electrospray ionization mass spectrometry (HRESI-MS) showed a peak corresponding to the protonated molecule [M+H]+, confirming its molecular weight. rsc.org

Solid-State Structural Analysis

While spectroscopic methods provide invaluable data on the structure of molecules in solution, solid-state analysis, primarily through single-crystal X-ray diffraction, offers a definitive determination of the molecular structure in the crystalline state. This technique provides precise bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecule's three-dimensional arrangement.

For several derivatives of the azabicyclo[3.3.1]nonane framework, single-crystal X-ray analysis has been instrumental in confirming their structures. nih.gov For instance, the structures of several 2,3,6,7,9-pentaazabicyclo[3.3.1]nona-3,7-diene derivatives were unequivocally established using this method. nih.govresearchgate.net Similarly, the structure of a 2,6-dipropyl derivative of 2,6,9-triazabicyclo[3.3.1]nonadiene was confirmed by X-ray crystallography of a single crystal obtained from a mixture of isomers. rsc.orgscispace.com

The solid-state structure of 3,7,9-tris(trifluoromethylsulfonyl)-3,7,9-triazabicyclo[3.3.1]nonane has been determined by X-ray analysis and compared with gas-phase structures, revealing that only one conformer exists in the crystal, whereas multiple conformers are present in the gas phase. researchgate.netresearchgate.net This highlights the influence of crystal packing forces on the conformational preferences of these molecules.

X-ray Crystallography of this compound Derivatives

Detailed X-ray diffraction analysis has been performed on derivatives such as 3,7,9-tris(trifluoromethylsulfonyl)-3,7,9-triazabicyclo[3.3.1]nonane. mdpi.commdpi.com In the crystalline phase, this molecule adopts a single, highly defined conformation. mdpi.comsemanticscholar.org The structure reveals that both six-membered piperazine (B1678402) rings exist in a chair conformation, leading to a 'chair-chair' configuration for the bicyclic system. mdpi.comsemanticscholar.org This specific conformer is designated as the '1-c-out-2-c-out' form, which theoretical calculations identify as the most stable geometry and which coincides with the geometry found in the crystal. semanticscholar.orgresearchgate.netresearchgate.net

The analysis provides precise bond parameters, offering a clear picture of the molecular geometry in the solid state. For the 3,7,9-tris(trifluoromethylsulfonyl) derivative, key bond lengths within the bicyclic core have been determined as follows:

BondBond Length (Å) in Solid Phase
C-C (piperazine ring)1.533 / 1.535
C-N (piperazine ring)1.479

Data sourced from studies on 3,7,9-tris(trifluoromethylsulfonyl)-3,7,9-triazabicyclo[3.3.1]nonane. mdpi.com

The conformation and geometry of molecules in the solid state are significantly influenced by crystal packing effects, which are the result of intermolecular forces that maximize packing efficiency. mdpi.comnih.gov In the case of 3,7,9-tris(trifluoromethylsulfonyl)-3,7,9-triazabicyclo[3.3.1]nonane, the observation of only a single conformer in the crystal is a direct consequence of these packing forces stabilizing one particular arrangement. mdpi.comsemanticscholar.org

A comparison with gas-phase data reveals the impact of these effects. For instance, certain exocyclic bonds in the molecule are observed to be shorter in the crystal than in the gas phase. This "tightening" of the bonds is a clear indication of the compressive forces exerted by the crystal lattice. nih.govrsc.org Specifically, the S-N and S-C bonds are shorter in the crystal structure compared to their lengths in the gas phase, highlighting how intermolecular interactions in the condensed phase can alter molecular parameters. mdpi.comnih.gov

Gas-Phase Structural and Conformational Studies

Investigating molecules in the gas phase provides data on their intrinsic structural and conformational preferences, free from the influence of solvent or crystal packing effects. nih.govmdpi.com Gas-phase electron diffraction (GED) is a powerful technique for this purpose, allowing for the direct analysis of molecular structure and the distribution of conformers at a given temperature.

A synchronous gas-phase electron diffraction/mass spectrometry (GED/MS) experiment conducted at 428 K on 3,7,9-tris(trifluoromethylsulfonyl)-3,7,9-triazabicyclo[3.3.1]nonane provided a detailed look at its structure in an isolated state. mdpi.comresearchgate.net This investigation, supported by theoretical DFT calculations, aimed to determine the conformational equilibrium in the gas phase and compare it with the known solid-state structure. mdpi.comsemanticscholar.org

A striking difference emerges when comparing the gas-phase and condensed-phase structures of the 3,7,9-tris(trifluoromethylsulfonyl) derivative. While the crystal contains only the single 'chair-chair' conformer, the gas phase is a mixture of multiple conformers. mdpi.comsemanticscholar.orgresearchgate.net This demonstrates the significant role of crystal packing in restricting the conformational freedom of the molecule.

The bond parameters also show distinct differences between the two phases. The C-C and C-N bonds of the piperazine rings are notably shorter in the free molecule in the gas phase compared to the solid-state structure. mdpi.com Conversely, exocyclic bonds like S-N and S-C are longer in the gas phase, where intermolecular interactions are negligible. mdpi.comnih.gov

BondBond Length (Å) - Gas Phase (GED)Bond Length (Å) - Solid Phase (X-ray)
C-C (piperazine ring)1.5181.533 / 1.535
C-N (piperazine ring)1.4611.479
S-N (exocyclic)LongerShorter
S-C (exocyclic)LongerShorter

Comparative data for 3,7,9-tris(trifluoromethylsulfonyl)-3,7,9-triazabicyclo[3.3.1]nonane. mdpi.comnih.gov

The GED analysis of 3,7,9-tris(trifluoromethylsulfonyl)-3,7,9-triazabicyclo[3.3.1]nonane revealed a complex conformational equilibrium. mdpi.comresearchgate.netresearchgate.net While theoretical calculations predicted 16 possible conformers and rotamers based on different ring conformations (chair or boat) and substituent orientations, the experimental data identified the presence of five distinct conformers in the gas phase at 428 K. mdpi.comsemanticscholar.orgresearchgate.net

The identified conformers include variations in the piperazine ring conformations (chair 'c' or boat 'b') and the orientation of the trifluoromethylsulfonyl groups. The analysis determined the relative abundance of these conformers in the gas-phase mixture:

Conformer IDDescriptionRelative Abundance (%)
I1-c-out-2-c-out36 (±10)
II + III1-c-in-2-c-out + 1-c-out-2-c-in42 (±6)
IV1-b-out-2-c-out22 (±10)
V1-c-out-2-b-out0 (±10)

Conformational composition of 3,7,9-tris(trifluoromethylsulfonyl)-3,7,9-triazabicyclo[3.3.1]nonane in the gas phase at 428 K. mdpi.comresearchgate.netresearchgate.net

This distribution shows that the 'chair-chair' conformer (I), which is the only one present in the crystal, accounts for only about a third of the population in the gas phase. The dominant species are the 'chair-in/out' conformers (II and III), and a significant fraction also exists in a 'boat-chair' conformation (IV). mdpi.comresearchgate.net This highlights the dynamic nature of the bicyclic system when free from the constraints of a crystal lattice.

Gas-Phase Electron Diffraction (GED) Investigations

Conformational Dynamics and Energetics

The conformational behavior of the this compound system is defined by the arrangement of its two constituent piperazine-like rings. The flexibility of these rings leads to a variety of possible conformations, each with distinct energetic and steric properties. The study of these dynamics involves identifying the most stable conformers, quantifying the energy required to convert between them, and understanding how chemical modifications to the core structure influence these preferences.

The bicyclo[3.3.1]nonane skeleton can theoretically adopt several conformations, primarily the twin-chair (CC), boat-chair (BC), and twin-boat (BB) forms. bohrium.combohrium.comrsc.org However, the twin-boat is often ruled out due to significant steric destabilization. bohrium.combohrium.com For hetero-analogues like the this compound system, the conformational equilibrium is a subject of detailed investigation, often revealing a mixture of conformers, especially in the gas phase where intermolecular packing forces are absent. semanticscholar.orgresearchgate.net

A comprehensive study involving gas-phase electron diffraction (GED) and Density Functional Theory (DFT) calculations on the derivative 3,7,9-tris(trifluoromethylsulfonyl)-2,7,9-triazabicyclo[3.3.1]nonane provides significant insight into this complexity. researchgate.net While single-crystal X-ray analysis showed that this compound exists exclusively in a single chair-chair conformer (specifically, a 1-c-out-2-c-out form where both piperazine rings are in a chair shape and the substituents are oriented outwards), the gas-phase analysis revealed a more dynamic picture. researchgate.netresearchgate.net

At a temperature of 428 K, the gas phase was found to be a mixture of at least five distinct conformers, showcasing the accessibility of various shapes. semanticscholar.orgresearchgate.net These include conformers where one ring is in a chair and the other is in a boat conformation (boat-chair). The identified conformers and their relative populations highlight the subtle energy differences between these states.

The primary conformers identified in the gas phase for 3,7,9-tris(trifluoromethylsulfonyl)-2,7,9-triazabicyclo[3.3.1]nonane are a mix of chair-chair and boat-chair types, further distinguished by the orientation of the bulky trifluoromethylsulfonyl (triflyl) substituents. researchgate.netresearchgate.net The system exhibits a "butterfly" like structure, and the conformers differ in the conformation of the two piperazine "wings" and the rotational position of the substituent groups. researchgate.netresearchgate.net The five most stable structures found in the gas phase were mixtures of chair-out/chair-out, chair-in/chair-out, and boat-out/chair-out arrangements. semanticscholar.org

Conformer TypeDescriptionRelative Population (%) at 428 K
I (c-out-2-c-out)Both piperazine rings are in a chair conformation with triflyl groups pointing outwards.36 (±10)
II + III (c-in-2-c-out / c-out-2-c-in)One ring is a chair with an inward-pointing triflyl group, and the other is a chair with an outward-pointing group.42 (±6)
IV (b-out-2-c-out)One ring is in a boat conformation (outward triflyl) and the other is in a chair conformation (outward triflyl).22 (±10)
V (c-out-2-b-out)One ring is in a chair conformation (outward triflyl) and the other is in a boat conformation (outward triflyl).0 (±10)

Table based on data from gas-phase electron diffraction analysis of 3,7,9-tris(trifluoromethylsulfonyl)-2,7,9-triazabicyclo[3.3.1]nonane. semanticscholar.orgresearchgate.net

The transition between different conformers is not instantaneous and requires overcoming an energy barrier. For the this compound system, interconversion can occur through ring inversion (e.g., chair to boat) or through the rotation of substituents on the nitrogen atoms.

In the case of 3,7,9-tris(trifluoromethylsulfonyl)-2,7,9-triazabicyclo[3.3.1]nonane , the transition between different chair conformers can be achieved by the rotation of the trifluoromethylsulfonyl groups around the S-N bonds. semanticscholar.org Theoretical calculations (B3LYP/cc-pVTZ level) have quantified the rotational barrier for these groups to be approximately 11 kcal/mol. semanticscholar.org While considered quite high, this barrier can be overcome at moderate temperatures, allowing for the dynamic equilibrium observed in the gas phase. semanticscholar.org For comparison, the energy barrier for the chair-chair to boat-chair interconversion in the related bicyclo[3.3.1]nonan-9-one is significantly lower, at 0.95 kcal/mol, indicating that the triaza-system's bulky N-substituents play a dominant role in its dynamic energetic landscape. nih.gov

SystemTransitionMethodEnergy Barrier (kcal/mol)
3,7,9-Tris(trifluoromethylsulfonyl)-2,7,9-triazabicyclo[3.3.1]nonane Rotation of trifluoromethylsulfonyl groupDFT Calculation~11
Bicyclo[3.3.1]nonan-9-one Chair-Chair to Boat-Chair InterconversionNMR Study0.95

Data sourced from references semanticscholar.org and nih.gov.

Substituents, particularly on the nitrogen atoms, have a profound impact on the conformational preferences of the this compound ring system. The size, polarity, and electronic properties of these groups can shift the equilibrium towards specific conformers.

The extensive substitution in 3,7,9-tris(trifluoromethylsulfonyl)-2,7,9-triazabicyclo[3.3.1]nonane is a clear example. The bulky and strongly electron-withdrawing triflyl groups are central to its conformational behavior. semanticscholar.orgresearchgate.netresearchgate.net In the solid state, crystal packing forces favor the single, most stable c-out-2-c-out conformer. semanticscholar.orgresearchgate.net However, in the gas phase, the absence of these forces allows the molecule to explore other conformations, with the c-in-2-c-out and b-out-2-c-out forms becoming significantly populated. semanticscholar.orgresearchgate.net The boat conformers and those with inward-pointing CF3 groups are generally less stable than their chair and outward-pointing counterparts. semanticscholar.org

Computational and Theoretical Investigations of 2,7,9 Triazabicyclo 3.3.1 Nonane Chemistry

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in understanding the chemistry of 2,7,9-triazabicyclo[3.3.1]nonane, offering a molecular-level view of its electronic structure and energetics.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has proven to be a powerful and versatile tool for investigating the electronic structure and optimizing the geometry of this compound derivatives. researchgate.netresearchgate.netmedscape.comnih.govnih.govbohrium.com DFT methods, such as B3LYP and M06-2X, paired with various basis sets like cc-pVTZ and aug-cc-pVTZ, have been successfully employed to calculate the molecular structure and conformational and rotational compositions of these compounds. researchgate.netsemanticscholar.org

For instance, in a detailed study of 3,7,9-tris(trifluoromethylsulfonyl)-3,7,9-triazabicyclo[3.3.1]nonane, DFT calculations were instrumental in analyzing all 16 possible conformers and rotamers. researchgate.netsemanticscholar.org These calculations, which considered the conformations of the two piperazine (B1678402) rings and the orientation of the trifluoromethyl groups, revealed that the optimized geometry of the most stable conformer in the gas phase coincided with that observed in the crystal structure. researchgate.netresearchgate.net Furthermore, DFT calculations have been used to study other bicyclic diamines, providing insights into their structural preferences and the influence of substituents. rsc.orgnih.govresearchgate.netabct.fr The choice of functional and basis set can influence the results, with M06-2X/aug-cc-pVTZ often providing a good balance of accuracy and computational cost for these systems. researchgate.netsemanticscholar.org

Interactive Table: Comparison of DFT Functionals and Basis Sets for a this compound Derivative
FunctionalBasis SetKey Findings
B3LYP cc-pVTZProvided good initial geometries and relative energies of conformers. Used for scanning the potential energy surface profile of trifluoromethylsulfonyl group rotations, showing rotation barriers of approximately 11 kcal/mol. semanticscholar.org
B3LYP aug-cc-pVTZOffered improved accuracy over the cc-pVTZ basis set, particularly for systems with electronegative atoms, by adding diffuse functions. semanticscholar.org
M06-2X cc-pVTZDemonstrated good performance for thermochemistry and noncovalent interactions, which are important in determining conformational preferences. researchgate.netsemanticscholar.org
M06-2X aug-cc-pVTZConsidered the most satisfactory level of theory in a gas-phase electron diffraction study, providing the best agreement with experimental data for the conformational composition at elevated temperatures. researchgate.net

High-Level Ab Initio Methods for Energetic Refinements

For more accurate energetic predictions, high-level ab initio methods are employed. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) provide benchmark-quality energies. osti.gov

In the study of bispidine and its N,N'-dimethyl derivative, ab initio MP2 calculations were used alongside DFT to investigate equilibrium conformations. researchgate.net For the parent bispidine, the chair-chair conformer was found to be the most stable. researchgate.net For more complex systems, a common strategy involves optimizing geometries at the DFT level and then performing single-point energy calculations using a high-level ab initio method. This approach leverages the efficiency of DFT for structure determination and the accuracy of methods like CCSD(T) for energetics, providing a robust understanding of the relative stabilities of different conformers and transition states. osti.gov

Conformational Space Exploration

The bicyclic framework of this compound allows for a rich conformational landscape, which is critical to its chemical and biological activity.

Potential Energy Surface (PES) Analysis and Mapping

Mapping the potential energy surface (PES) is crucial for understanding the conformational flexibility and interconversion pathways of this compound derivatives. By systematically varying key dihedral angles and calculating the corresponding energies, a map of the conformational landscape can be generated.

A notable example is the PES analysis of 3,7,9-tris(trifluoromethylsulfonyl)-3,7,9-triazabicyclo[3.3.1]nonane. semanticscholar.orgresearchgate.net The PES profile for the rotation of the trifluoromethylsulfonyl groups around the S-N bonds was scanned at the B3LYP/cc-pVTZ level of theory. semanticscholar.org This analysis revealed rotational barriers of approximately 11 kcal/mol, which are surmountable at moderate temperatures. semanticscholar.org The similarity in the energy profiles for the rotation of different triflyl groups suggested a minimal role for noncovalent interactions in this specific motion. semanticscholar.org

Prediction of Stable Conformers and Transition States

Computational studies have been instrumental in predicting the stable conformers of this compound derivatives and the transition states that connect them. The bicyclic system can generally adopt chair-chair (CC), chair-boat (CB), and boat-boat (BB) conformations. nih.govmdpi.com

In the case of 3,7,9-tris(trifluoromethylsulfonyl)-3,7,9-triazabicyclo[3.3.1]nonane, a comprehensive computational search identified 16 possible conformers and rotamers. researchgate.netsemanticscholar.org In contrast to the single conformer found in the crystal structure, gas-phase electron diffraction (GED) analysis, supported by theoretical calculations, revealed the presence of five distinct conformers in equilibrium at 428 K. researchgate.net The most stable conformer was identified as the one with both piperazine rings in a chair conformation and the trifluoromethyl groups in an "out" orientation. researchgate.net The energy differences between the various conformers were found to be small, indicating a flexible system with multiple accessible conformations. semanticscholar.org

Interactive Table: Calculated Relative Energies and Populations of the Five Most Stable Conformers of a this compound Derivative at 428 K (M06-2X/aug-cc-pVTZ)
Conformer IDDescriptionRelative Free Energy (ΔG, kcal/mol)Mole Fraction (X, mol. %)
I 1-c-out-2-c-out0.0027
II 1-c-in-2-c-out0.3418
III 1-c-out-2-c-in1.514
IV 1-b-out-2-c-out0.4416
V 1-c-out-2-b-out-0.2435

Data adapted from a study on 3,7,9-tris(trifluoromethylsulfonyl)-3,7,9-triazabicyclo[3.3.1]nonane. semanticscholar.org

Molecular Dynamics and Simulations

While quantum chemical calculations provide static pictures of molecular conformations, molecular dynamics (MD) simulations offer a dynamic view of the system's behavior over time. MD simulations can be used to explore conformational changes, solvent effects, and the interactions of this compound derivatives with other molecules.

For related bispidine diamides, MD simulations have provided insights into their rotational dynamics, which are reminiscent of a motor motion. rsc.org These simulations, in conjunction with experimental data, helped to understand how factors like solvent, temperature, and substitution patterns influence the rate and directionality of rotation around the bispidine arms. rsc.org Although specific MD studies on the parent this compound are not widely reported, the application of these techniques to its derivatives holds significant promise for elucidating their dynamic behavior and function, for example, in the context of their use as ligands or in biological systems. nih.gov

Simulation of Conformational Fluxionality

The conformational landscape of this compound and its derivatives is a subject of significant computational interest due to the flexible nature of the bicyclic framework. This framework can theoretically exist in several conformations, including twin-chair (CC), boat-chair (BC), and twin-boat (BB) forms. rsc.org However, the high steric strain in the BB conformer generally precludes its existence in detectable quantities. rsc.org

Computational studies, often employing Density Functional Theory (DFT) methods such as B3LYP and M06-2X with various basis sets (e.g., cc-pVTZ and aug-cc-pVTZ), have been instrumental in exploring the potential energy surface of these molecules. researchgate.netsemanticscholar.org For instance, in the case of 3,7,9-tris(trifluoromethylsulfonyl)-3,7,9-triazabicyclo[3.3.1]nonane, a derivative of the parent compound, a comprehensive theoretical analysis identified 16 possible conformers and rotamers. researchgate.netsemanticscholar.org These arise from the different conformations of the two piperazine rings and the orientation of the substituent groups. researchgate.netsemanticscholar.org

Gas-phase electron diffraction (GED) experiments, complemented by theoretical calculations, have revealed that while a single conformer might be present in the crystalline state, multiple conformers can coexist in the gas phase. researchgate.netsemanticscholar.org For 3,7,9-tris(trifluoromethylsulfonyl)-3,7,9-triazabicyclo[3.3.1]nonane, five distinct conformers were identified in the gas phase at 428 K. researchgate.netsemanticscholar.org The relative populations of these conformers are temperature-dependent, with the most stable conformer at room temperature becoming less predominant as the temperature increases. semanticscholar.org

The transition between different conformers, such as those involving the chair conformation of both rings, can occur through the rotation of substituent groups. semanticscholar.org The energy barriers for these rotations can be calculated, providing insight into the dynamic behavior and fluxionality of the molecule at different temperatures. semanticscholar.org

Investigation of Solution-Phase Behavior

While gas-phase studies provide valuable information about the intrinsic properties of individual molecules, the behavior of this compound derivatives in solution is influenced by intermolecular interactions. researchgate.netsemanticscholar.org Computational methods can be employed to simulate this solution-phase behavior, although it presents a more complex challenge due to solvent effects.

The choice of solvent is critical, as the solubility of these compounds can be limited. For example, 3,7,9-tris(trifluoromethylsulfonyl)-3,7,9-triazabicyclo[3.3.1]nonane is noted to be insoluble in Freon at the low temperatures required for certain NMR studies, highlighting the practical challenges in experimental validation of solution-phase conformations. semanticscholar.org

Computational models can, in principle, account for solvent effects through implicit or explicit solvent models. These simulations can help predict how intermolecular interactions with solvent molecules might shift the conformational equilibrium compared to the gas phase. However, detailed computational studies focusing specifically on the solution-phase behavior of the parent this compound are not extensively detailed in the provided search results. The existing research primarily focuses on gas-phase and solid-state structures. researchgate.netsemanticscholar.org

Reaction Mechanism Studies

Computational Elucidation of Cycloaddition and Cyclization Pathways

Computational chemistry plays a crucial role in understanding the mechanisms of reactions that form the this compound skeleton. These reactions often involve cycloaddition or cyclization pathways. For example, the synthesis of derivatives can be achieved through a formal [4+4] cycloaddition reaction of N-alkyl-α,β-unsaturated imines. researchgate.net

Theoretical calculations can be used to model the transition states and intermediates of these complex reactions, providing insights into the reaction energetics and the factors that control the stereochemical outcome. For instance, the formation of bicyclo[3.3.1]nonane systems from cyclohexanones and α,β-unsaturated aldehydes or ketones involves annulation reactions whose pathways can be computationally explored. rsc.orgnih.gov Similarly, the synthesis of related bicyclo[3.3.1]nonane-2,4,9-trione systems via Effenberger cyclization can be investigated using theoretical methods. rsc.org

Understanding Intramolecular Rearrangements

Computational studies are also vital for understanding intramolecular rearrangements in this compound derivatives. A notable example is the observed interconversion of N,N'-dialkylated 2,6,9-triazabicyclo[3.3.1]nonadienes. rsc.org It was discovered that the 2,6- and 2,9-dialkylated products can isomerize in solution. rsc.org

Computational modeling can elucidate the mechanism of this intramolecular ring transformation, suggesting the involvement of a common intermediate under equilibrium conditions. rsc.org By calculating the energy profile of the rearrangement pathway, researchers can understand the thermodynamic and kinetic factors governing this dynamic process.

Theoretical Spectroscopy

Prediction of NMR Chemical Shifts and Vibrational Frequencies (IR/Raman) for Experimental Validation

Theoretical calculations are an indispensable tool for predicting spectroscopic properties, which are crucial for the experimental characterization of novel compounds. For this compound and its derivatives, computational methods can predict NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR and Raman).

These theoretical predictions serve as a valuable guide for interpreting experimental spectra. For instance, in the characterization of novel 2,3,6,7,9-pentaazabicyclo[3.3.1]nona-3,7-diene derivatives, ¹H- and ¹³C-NMR spectra were recorded and analyzed. nih.gov The predicted chemical shifts from computational models can help in the assignment of complex spectra, especially for bicyclic systems with multiple non-equivalent protons and carbons. For example, the characteristic signal for the bridged acetal (B89532) carbons in a 2,6,9-triazabicyclo[3.3.1]nonane derivative was identified using ¹³C NMR. rsc.org

Coordination Chemistry and Ligand Properties of 2,7,9 Triazabicyclo 3.3.1 Nonane Derivatives

2,7,9-Triazabicyclo[3.3.1]nonanes as Polydentate Ligands

The structural arrangement of 2,7,9-triazabicyclo[3.3.1]nonane derivatives makes them effective polydentate ligands in coordination chemistry. The presence of multiple nitrogen atoms allows for various binding modes to metal centers.

Nitrogen Atoms as Donor Sites in Metal Complexation

The nitrogen atoms within the this compound framework are the primary donor sites for coordination with metal ions. The lone pair of electrons on each nitrogen atom can be donated to a metal center, forming a coordinate covalent bond. The specific nitrogen atoms involved in complexation can vary depending on the substituents on the bicyclic frame and the nature of the metal ion. mdpi.com The introduction of different substituents can influence the electronic properties and basicity of the nitrogen atoms, thereby affecting their coordination ability. mdpi.com

In a related class of compounds, the 3,7-diazabicyclo[3.3.1]nonanes (bispidines), the two piperidine (B6355638) rings create a pre-organized cleft suitable for metal ion binding. mdpi.com This inherent rigidity and potential for encapsulating metal ions are properties that can be extrapolated to the triaza-analogs. mdpi.com The coordination of all three nitrogen atoms would render the ligand tridentate, offering enhanced stability to the resulting metal complex through the chelate effect.

Chelate and Bridging Modes of Coordination

Derivatives of the triazabicyclo[3.3.1]nonane skeleton can coordinate to metal centers in several ways, primarily through chelation or bridging.

Chelate Coordination: When a single ligand binds to a metal center through two or more donor atoms, it is known as chelation. In the case of this compound derivatives, two or all three nitrogen atoms can coordinate to the same metal ion, forming stable five- or six-membered chelate rings. This mode of coordination is often favored due to the thermodynamic stability gained from the chelate effect. For instance, a related phosphine-containing ligand, 7-phospha-3-methyl-1,3,5-triazabicyclo[3.3.1]nonane (PTN), has been shown to act as a bidentate κ²-P,N ligand in rhodium(I) and palladium(II) complexes. acs.orgresearchgate.net This demonstrates the capacity of the bicyclo[3.3.1]nonane framework to facilitate chelation.

Bridging Coordination: A ligand can also bridge two or more metal centers. This occurs when the donor atoms of the ligand coordinate to different metal ions, linking them together to form polynuclear complexes. The geometry of the this compound scaffold allows for its nitrogen atoms to potentially bond to separate metal centers, thus acting as a bridging ligand. This has been observed in complexes with related ligands like 1,3,5-triaza-7-phosphaadamantane (B1222458) (PTA), which can form bridging bidentate P,P ligands in platinum(II) complexes. chemrj.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound derivatives typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent. Characterization of the resulting complexes is crucial to determine their structure and properties.

Transition Metal Complexes (e.g., Palladium, Platinum, Ruthenium)

The coordination chemistry of bicyclo[3.3.1]nonane-based ligands with transition metals is an active area of research.

Palladium: Palladium(II) complexes with related nitrogen-containing ligands have been synthesized and characterized. nih.gov For example, new palladium(II) complexes with the water-soluble aminophosphine (B1255530) PTN ligand have been prepared, demonstrating both κ¹-P and κ²-P,N coordination modes. researchgate.netresearchgate.net The synthesis often involves reacting the ligand with a palladium(II) salt, such as Na₂[PdCl₄]. nih.gov

Platinum: Platinum(II) complexes are of significant interest, partly due to the success of platinum-based anticancer drugs. nih.gov The synthesis of platinum(II) complexes with bidentate PTA ligands has been achieved through ligand substitution reactions. chemrj.org The resulting complexes often exhibit square-planar geometry around the platinum center. nih.govrsc.org

Ruthenium: Ruthenium complexes with nitrogen-based ligands have been investigated for various applications, including medicinal chemistry. nih.govwhiterose.ac.uk Ruthenium(II) complexes containing the facially coordinating ligand cis-1,3,5-triaminocyclohexane (tach), which shares structural similarities in its coordination mode with a tridentate this compound, have been synthesized. core.ac.uk These syntheses often start from ruthenium precursors like [RuCl₂(dmso)₄] or ruthenium-arene dimers. core.ac.uk

Main Group Metal Coordination Chemistry

While the coordination chemistry of this compound derivatives with transition metals is more extensively studied, their potential to coordinate with main group metals exists. The nitrogen donor atoms can form complexes with p-block elements. For instance, the broader class of bispidine ligands (3,7-diazabicyclo[3.3.1]nonane) has been shown to form complexes with p-block, d-block, and f-block elements. mdpi.comresearchgate.net

Structural Analysis of Coordination Compounds (e.g., X-ray Crystallography)

The following table provides a summary of selected metal complexes with related bicyclic ligands, highlighting key structural features determined by X-ray crystallography.

Compound NameMetalLigand(s)Coordination GeometryKey Finding
κ²-P,N-Pd(PTN)(OAc)₂Palladium(II)PTN, AcetateSquare PlanarConfirms the bidentate chelation of the PTN ligand. researchgate.net
[Pd(κ²-P,N-PTN)(κ¹-P-PTN)Cl]⁺Palladium(II)PTN, ChlorideSquare PlanarShows both chelating and monodentate coordination of the PTN ligand in the same complex. researchgate.net
[Rh(cod){PTN(R)}]⁺Rhodium(I)PTN(R), codSquare PlanarDemonstrates κ²-P,N coordination of the PTN ligand. acs.org
[Ru(η⁶-p-cymene)Cl₂(DAPTA)]Ruthenium(II)DAPTA, p-cymene, ChloridePiano-stoolIllustrates the coordination of a functionalized triazaphosphabicyclo[3.3.1]nonane ligand. nih.gov
cis,cis-[PtMe₂(µ-P,P)₂(µ-R)₂PtMe₂]⁴⁺Platinum(II)PTA, Aryl linkerDistorted Square PlanarShows PTA acting as a bridging bidentate ligand. chemrj.org

Table 1: Selected Metal Complexes and their Structural Features

Influence of Ligand Architecture on Coordination Properties

The rigid bicyclic framework of triazabicyclo[3.3.1]nonanes imparts distinct coordination properties, which are heavily influenced by the substitution pattern on the bicyclic core. mdpi.com The placement and nature of substituents can modulate both the steric and electronic environment around the metal-binding site, thereby affecting the stability, selectivity, and reactivity of the resulting metal complexes.

For instance, in related bispidine systems, bulky substituents on the nitrogen atoms can enforce specific coordination geometries and shield the metal center, which can lead to the stabilization of unusual oxidation states or coordination numbers. nih.gov Similarly, for this compound, bulky groups at the N2, N7, or N9 positions would likely create a sterically hindered pocket, influencing the approach of metal ions and other ligands.

The electronic effects of substituents are transmitted through the bicyclic framework, modifying the donor capacity of the nitrogen atoms. Electron-withdrawing groups, such as trifluoromethylsulfonyl groups, have been studied in 3,7,9-triazabicyclo[3.3.1]nonane systems and were found to significantly alter the electronic nature of the ligand. researchgate.netresearchgate.net Conversely, electron-donating groups would be expected to enhance the basicity and donor strength of the nitrogen atoms, leading to stronger metal-ligand bonds. The introduction of different substituents allows for the fine-tuning of the ligand's electronic properties to suit specific metal ions and catalytic applications. academie-sciences.fr

A representative table of how substituents can influence ligand properties in related systems is provided below.

Substituent (Position)Expected Steric EffectExpected Electronic EffectReference Compound Family
Methyl (N-positions)Moderate increase in bulkElectron-donating3,7-dimethyl-1,3,5-triaza-7-phosphabicyclo[3.3.1]nonane cnr.it
Benzyl (N-positions)Significant increase in bulkWeakly electron-donating3,7-dibenzyl-3,7,9-triazabicyclo[3.3.2]decan-10-one
Triflyl (N-positions)Increased bulkStrongly electron-withdrawing3,7,9-tris(triflyl)-3,7,9-triazabicyclo[3.3.1]nonane researchgate.net
Aryl (C-positions)Significant increase in bulkInductive and resonance effects2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonanes nih.gov

The bicyclo[3.3.1]nonane skeleton can exist in several conformations, with the chair-chair (CC), boat-chair (BC), and boat-boat (BB) forms being the most common. nih.govrsc.org The preferred conformation is highly dependent on the substitution pattern and the nature of the heteroatoms in the rings. These conformational preferences impose significant constraints on the orientation of the nitrogen lone pairs, which in turn dictates the metal binding affinity and the coordination mode of the ligand.

For the this compound ligand, the relative orientation of the three nitrogen donors would be rigidly held by the bicyclic framework. This pre-organization can lead to a high affinity for metal ions that fit well within the binding cavity formed by the nitrogen atoms. DFT calculations on related phosphine-containing bicyclic ligands have shown that the transition from a monodentate to a bidentate coordination mode is accompanied by a quantifiable amount of cage strain. acs.org A similar energetic penalty would be expected for the chelation of a metal ion by a this compound ligand, depending on the conformational changes required for optimal orbital overlap.

In the gas phase, molecules like 3,7,9-tris(trifluoromethylsulfonyl)-3,7,9-triazabicyclo[3.3.1]nonane have been shown to exist as a mixture of several conformers. researchgate.netmdpi.com This conformational flexibility, although constrained, could allow the ligand to adapt to the geometric requirements of different metal ions. The stability of the resulting metal complex would then be a balance between the strength of the metal-ligand bonds and the conformational strain induced in the bicyclic framework upon coordination.

Spectroscopic and Electrochemical Characterization of Metal Complexes

Spectroscopic Characterization:

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide crucial information about the structure and symmetry of the complexes in solution. The chemical shifts of the protons and carbons on the bicyclic framework would be sensitive to the coordination of a metal ion. For example, in rhodium complexes of a 7-phospha-3-methyl-1,3,5-triazabicyclo[3.3.1]nonane ligand, distinct signals are observed for the different coordination modes (κ¹-P vs. κ²-P,N). acs.org Similar diagnostic shifts would be anticipated for the ¹H and ¹³C nuclei of this compound upon metal binding.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a valuable tool for confirming the composition of the metal complexes. It allows for the determination of the mass-to-charge ratio of the intact complex, providing evidence for the ligand-to-metal stoichiometry. cnr.it

Infrared (IR) Spectroscopy: IR spectroscopy can be used to probe the coordination of functional groups on the ligand to the metal center. Changes in the vibrational frequencies of bonds within the ligand upon complexation can indicate the sites of metal binding.

A summary of representative spectroscopic data for related triazabicyclo[3.3.1]nonane derivatives is presented below.

Compound/ComplexTechniqueKey Spectroscopic DataReference
Substituted 2,6,9-triazabicyclo[3.3.1]nonane derivative¹H NMR (400 MHz, CDCl₃)δ 3.50 (d, 1H), 3.36 (m, 1H), 2.93 (m, 1H) rsc.org
Substituted 2,6,9-triazabicyclo[3.3.1]nonane derivative¹³C NMR (150 MHz, CDCl₃)δ 68.8 (bridged acetal (B89532) carbon) rsc.org
Silver(I) complex with 3,7-dimethyl-1,3,5-triaza-7-phosphabicyclo[3.3.1]nonane³¹P{¹H} NMR (121 MHz, D₂O)δ -64.60 (br s) cnr.it
Silver(I) complex with 3,7-dimethyl-1,3,5-triaza-7-phosphabicyclo[3.3.1]nonaneESI-MS (positive mode)m/z 454.36 (M⁺+H⁺) cnr.it

Electrochemical Characterization:

Cyclic voltammetry and other electrochemical techniques would be employed to investigate the redox properties of the metal complexes. The rigid and potentially encapsulating nature of the triazabicyclo[3.3.1]nonane ligand can have a profound influence on the redox potential and stability of different oxidation states of the coordinated metal ion. mdpi.com The electronic effects of the substituents on the ligand would also be expected to modulate the electrochemical behavior of the complexes. For instance, electron-withdrawing groups would likely make the metal center more difficult to oxidize. While specific electrochemical data for this compound complexes are not available, studies on related systems with other redox-active ligands provide a framework for what might be expected.

Advanced Applications in Synthetic Transformations and Supramolecular Systems

Role in Catalysis

The inherent structural features of the 2,7,9-triazabicyclo[3.3.1]nonane framework, including its chirality and the presence of multiple nitrogen atoms for coordination or functionalization, make it a compelling scaffold for catalytic applications. Researchers have explored its use in both metal-free organocatalysis and as a ligand in metal-catalyzed transformations.

Organocatalysis Utilizing the Triazabicyclo[3.3.1]nonane Scaffold

The bicyclo[3.3.1]nonane core is a prominent feature in various natural products and has been leveraged in the field of organocatalysis. nih.gov While research on the specific 2,7,9-triaza isomer as a direct organocatalyst is still emerging, the broader class of azabicyclo[3.3.1]nonanes has shown significant promise. For instance, the asymmetric synthesis of 2-azabicyclo[3.3.1]nonane derivatives has been achieved through an organocatalyzed tandem desymmetrization and intramolecular aldol (B89426) reaction, highlighting the potential of this scaffold to induce stereoselectivity. rsc.org The strategic placement of the nitrogen atoms in the this compound skeleton offers multiple sites for functionalization, which can be tailored to create specific catalytic environments for a range of organic transformations.

Metal-Catalyzed Reactions with Triazabicyclo[3.3.1]nonane Ligands

The nitrogen atoms within the this compound structure serve as excellent coordination sites for a variety of transition metals. By modifying the substituents on these nitrogen atoms, the steric and electronic properties of the resulting ligands can be fine-tuned to optimize catalytic activity and selectivity. While direct applications of the 2,7,9-isomer are not extensively documented, closely related phospha-analogues, such as 7-phospha-3-methyl-1,3,5-triazabicyclo[3.3.1]nonane (PTN), have demonstrated significant catalytic utility. acs.org These ligands have been successfully employed in rhodium(I) complexes, which have been shown to be effective catalysts in reactions such as hydroformylation and transfer hydrogenation. acs.orgliv.ac.uk The rigid framework of the ligand is crucial in maintaining a stable coordination sphere around the metal center, thereby influencing the outcome of the catalytic cycle. acs.org

The application of bicyclo[3.3.1]nonane systems in catalysis is diverse. In the realm of organocatalysis, derivatives of the bicyclo[3.3.1]nonane core have been effectively used to catalyze aldol condensations, a fundamental carbon-carbon bond-forming reaction. rsc.org For example, the intramolecular aldol condensation of a tethered dicarbonyl compound can be promoted by organocatalysts to asymmetrically form the bicyclo[3.3.1]nonane skeleton. rsc.org

In the context of metal-catalyzed reactions, while specific examples utilizing this compound ligands for ring-opening polymerization are not prevalent in the reviewed literature, related organocatalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene have been shown to be effective in the ring-opening polymerization of six-membered 1,3-dioxa-2-silacycloalkanes. rsc.org This suggests that the basicity and structural features of triaza-bicyclic systems can be harnessed for this type of polymerization.

The following table summarizes the application of related bicyclic systems in specific catalytic reactions:

Catalyst/Ligand FamilyReaction TypeKey Findings
Azabicyclo[3.3.1]nonane derivativesIntramolecular Aldol CondensationAchieved asymmetric synthesis of the morphan scaffold. rsc.org
7-Phospha-3-methyl-1,3,5-triazabicyclo[3.3.1]nonane (PTN)Rhodium-catalyzed Transfer HydrogenationEffective for the regioselective reduction of C=C bonds. acs.org
7-Phospha-3-methyl-1,3,5-triazabicyclo[3.3.1]nonane (PTN)Rhodium-catalyzed HydroformylationDemonstrated catalytic activity for the hydroformylation of olefins. acs.org

The inherent chirality and rigid conformation of the this compound scaffold make it an attractive candidate for the development of asymmetric catalysts. nih.govscispace.com The ability to introduce chiral substituents on the nitrogen atoms or the carbon backbone allows for the creation of a chiral environment around a catalytic center. This has been a key strategy in the broader family of bicyclo[3.3.1]nonane-based catalysts. rsc.org Rhodium complexes bearing chiral phosphine (B1218219) ligands analogous to the triazabicyclo[3.3.1]nonane framework have been investigated for their potential in enantioselective transfer hydrogenation reactions, showcasing the promise of this structural class in asymmetric catalysis. acs.org The development of C2-symmetric ligands based on this scaffold is a particularly promising avenue for achieving high levels of stereocontrol in metal-catalyzed reactions.

Supramolecular Chemistry and Molecular Recognition

The well-defined, V-shaped structure of the bicyclo[3.3.1]nonane core provides an excellent platform for the design of host molecules in supramolecular chemistry. scispace.comrsc.org The pre-organized cavity can be functionalized to create specific binding sites for guest molecules, leading to applications in molecular recognition, sensing, and self-assembly.

Design of Host Molecules Based on Triazabicyclo[3.3.1]nonane Cores

The this compound framework is an analogue of the well-known Tröger's base, a molecule that has garnered significant attention for its molecular recognition capabilities. scispace.comrsc.org The nitrogen atoms at the 2, 7, and 9 positions of the triaza-scaffold offer versatile points for modification, allowing for the introduction of various functional groups that can participate in hydrogen bonding, electrostatic interactions, or hydrophobic interactions with guest molecules. The synthesis of various 2,6,9- and 3,7,9-triazabicyclo[3.3.1]nonane derivatives has been reported, laying the groundwork for their exploration as host molecules. researchgate.net The rigid structure ensures that the binding sites are held in a specific orientation, which can lead to high selectivity in guest recognition. nih.gov

Fundamental Principles of Molecular Recognition Processes (e.g., Ion Receptors, Molecular Tweezers)

The bicyclo[3.3.1]nonane skeleton and its heteroatom-substituted analogues are recognized for their utility in the field of molecular recognition. These cleft-shaped molecules can act as synthetic receptors, selectively binding to specific ions or neutral molecules. Derivatives of the broader bicyclo[3.3.1]nonane family have been successfully employed as ion receptors and as frameworks for molecular tweezers. mdpi.comcuni.czresearchgate.net

Molecular tweezers are host molecules featuring two 'arms' that can bind a guest molecule between them. The bicyclo[3.3.1]nonane structure serves as a rigid spacer, pre-organizing the binding sites for effective guest complexation. A notable example within the wider class of diazabicyclo[3.3.1]nonanes is Tröger's base, which possesses a distinct V-shaped structure that has been extensively studied for its molecular recognition capabilities. researchgate.net The this compound scaffold shares this fundamental rigid geometry, providing a robust platform for orienting functional groups. The nitrogen atoms at positions 2, 7, and 9 can be functionalized to create specific binding pockets for cations, anions, or small organic molecules, acting as hydrogen bond donors or acceptors and coordinating sites for metal ions.

Host-Guest Interactions and Complex Formation

Host-guest chemistry involves the formation of unique complexes where a larger 'host' molecule encapsulates a smaller 'guest' molecule, held together by non-covalent interactions. google.com The well-defined cavity and the conformational rigidity of the this compound skeleton make it an excellent candidate for a host molecule.

The formation of host-guest complexes is driven by a combination of forces including hydrogen bonding, van der Waals forces, and hydrophobic interactions. The nitrogen-rich framework of this compound is particularly suited for establishing multiple hydrogen bonds with suitable guests. For instance, derivatives can be designed to selectively bind dicarboxylic acids or other molecules with complementary hydrogen bonding patterns. The synthesis of various functionalized 3,7,9-triazabicyclo[3.3.1]nonane derivatives has been reported, allowing for the strategic placement of substituents that can tune the size, shape, and electronic properties of the binding cavity to achieve selective recognition and complexation of specific guests. researchgate.net

Table 1: Host-Guest Interaction Potential of the this compound Scaffold

Structural FeatureRole in Host-Guest ChemistryPotential Guest Molecules
Rigid Bicyclic FrameworkProvides a pre-organized, cleft-like binding cavity.Aromatic compounds, small organic molecules
Nitrogen Atoms (2, 7, 9)Act as hydrogen bond donors/acceptors or metal coordination sites.Metal ions, anions, dicarboxylic acids
Substituent VersatilityAllows for tuning of cavity size, shape, and binding properties.Varied, depending on functionalization

Development as Building Blocks for Complex Architectures

The inherent structural features of this compound make it a valuable building block, or 'scaffold', for constructing larger, more complex functional molecules and materials.

Integration into Polymer Synthesis (e.g., as part of monomers for poly(2-oxazolines))

Poly(2-oxazoline)s (PAOx) are a class of polymers with properties that make them attractive for biomedical applications, such as drug delivery. nih.gov They are typically synthesized through the cationic ring-opening polymerization (CROP) of 2-substituted-2-oxazoline monomers. cuni.cznih.gov An alternative synthesis route involves the acylation of linear polyethylene (B3416737) imine. cuni.cz While the this compound core is a nitrogen-containing heterocycle, a review of the available research literature does not indicate its specific use as a monomer or functional building block in the synthesis of poly(2-oxazolines).

Precursors for Advanced Organic Materials (e.g., organic semiconductors, OLEDs)

The development of advanced organic materials for applications such as organic light-emitting diodes (OLEDs) requires molecules with specific electronic and photophysical properties. google.com Research has shown that heterocyclic compounds can form the basis of such materials. Notably, derivatives of 2,4,6,8-tetraazabicyclo[3.3.1]nonane-3,7-dione, a close structural analogue of the triaza system, have been investigated for their optoelectronic properties. bohrium.com

The rigid bicyclic structure can help to control the packing of molecules in the solid state, which is crucial for efficient charge transport in organic semiconductors. Furthermore, the ability to introduce various functional groups onto the this compound core allows for the fine-tuning of its electronic energy levels (HOMO/LUMO) to meet the requirements for OLED host or emitter materials. While direct application of this compound in commercial OLEDs is not documented, its structural characteristics and the known properties of its close analogues suggest its potential as a valuable precursor for the synthesis of next-generation organic electronic materials.

Emerging Research Directions and Unexplored Avenues in 2,7,9 Triazabicyclo 3.3.1 Nonane Chemistry

Novel Synthetic Routes and Stereoselective Approaches

The synthesis of triazabicyclo[3.3.1]nonane derivatives has historically been challenging, which has limited their exploration. researchgate.net However, recent research has opened new pathways to access these complex structures. A significant advancement involves the amine-mediated formal [4+4] reaction of unsaturated imines. acs.org For instance, the reaction of primary amines with acrolein can smoothly yield 2,6,9-triazabicyclo[3.3.1]nonanes, a closely related isomer, suggesting a powerful strategy that could be adapted for the 2,7,9-isomer. rsc.orgresearchgate.net

One novel route to a derivative, 3,7,9-tribenzyl-3,7,9-triazabicyclo[3.3.1]nonane, starts from inexpensive and readily available materials like benzylamine (B48309) and epichlorohydrin. google.com This method proceeds through a 1,5-dibenzyl-3,7-dihydroxy-1,5-diazaoctane intermediate, which is then reacted with methanesulfonyl chloride and subsequently benzylamine to form the bicyclic core. google.com This approach is noted for its mild reaction conditions and high chemical yield. google.com

Stereoselectivity remains a significant challenge and a key research focus. The development of organocatalytic domino reactions, which have been successfully used to create other bicyclo[3.3.1]nonane systems with high stereocontrol, represents a promising future direction for the enantioselective synthesis of 2,7,9-triazabicyclo[3.3.1]nonane derivatives. nih.gov The ability to control the stereochemistry is crucial for applications where specific spatial arrangements are required, such as in catalysis or medicinal chemistry.

Route Starting Materials Key Intermediate/Reaction Product Reference
Amine-Mediated CycloadditionPrimary amines, AcroleinFormal [4+4] reaction of unsaturated imines2,6,9-Triazabicyclo[3.3.1]nonanes rsc.orgresearchgate.net
Multi-step SynthesisBenzylamine, Epichlorohydrin, Methanesulfonyl chloride1,5-Dibenzyl-3,7-dihydroxy-1,5-diazaoctane3,7,9-Tribenzyl-3,7,9-triazabicyclo[3.3.1]nonane google.com
Dimerizationα,β-Unsaturated carbonyl compounds, AlkylaminesDimerization reaction3,7,9-Triazabicyclo[3.3.1]nonane derivatives mdpi.comnih.gov

Investigation of Non-Covalent Interactions within the Triazabicyclo[3.3.1]nonane Framework

The conformational behavior of the bicyclo[3.3.1]nonane core is heavily influenced by non-covalent interactions, such as lone pair-lone pair repulsions and intramolecular hydrogen bonding. In many derivatives, these forces dictate the preference for a chair-chair (CC) or boat-chair (BC) conformation. nih.govrsc.org For instance, in 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonanes, steric repulsion between the aryl groups and lone-pair repulsion between the nitrogen atoms force the molecule into a BC conformation. nih.govrsc.org

However, a detailed computational study on 3,7,9-tris(trifluoromethylsulfonyl)-3,7,9-triazabicyclo[3.3.1]nonane revealed a potentially negligible role of non-covalent interactions within that specific molecule. semanticscholar.org The potential energy surface profiles for the rotation of the trifluoromethylsulfonyl groups were found to be identical for the two piperazine-like rings, which suggests a lack of significant intramolecular interactions influencing this dynamic process. semanticscholar.org This finding is intriguing and highlights that the nature and influence of non-covalent forces can vary significantly with substitution on the triazabicyclo[3.3.1]nonane core. Unexplored avenues include investigating how the introduction of different substituents at the N7 and N9 positions could be used to tune these intramolecular forces, thereby controlling the conformational landscape and the molecule's recognition properties.

Advanced Spectroscopic Probes for Dynamic Studies

Understanding the complex conformational dynamics of the this compound system requires sophisticated analytical techniques that can probe molecular structure in different phases. Gas-phase electron diffraction (GED) combined with mass spectrometry (MS) has emerged as a powerful tool for this purpose, providing information on molecular structure free from the packing forces found in crystals or intermolecular interactions in solution. semanticscholar.org

A landmark study on 3,7,9-tris(trifluoromethylsulfonyl)-3,7,9-triazabicyclo[3.3.1]nonane utilized GED/MS to analyze its conformational composition in the gas phase. semanticscholar.orgresearchgate.net While X-ray crystallography identified only a single conformer in the solid state, the GED analysis revealed a complex equilibrium of five different conformers in the gas phase at 428 K. semanticscholar.orgresearchgate.net This demonstrates the highly flexible and dynamic nature of the bicyclic system. Further dynamic studies could employ advanced NMR techniques, such as the analysis of Residual Dipolar Couplings (RDCs), which provide valuable information on the conformational equilibrium of flexible molecules in solution. researchgate.net

Conformer Description Relative Population (Gas Phase, 428 K) Reference
1-c-out-2-c-out (I)Both piperazine (B1678402) rings in chair form36% semanticscholar.orgresearchgate.net
1-c-in-2-c-out (II)One ring chair, one ring chair (different orientation)42% (combined with III) semanticscholar.orgresearchgate.net
1-c-out-2-c-in (III)One ring chair, one ring chair (different orientation)42% (combined with II) semanticscholar.orgresearchgate.net
1-b-out-2-c-out (IV)One ring boat, one ring chair22% semanticscholar.orgresearchgate.net
1-c-out-2-b-out (V)One ring chair, one ring boat0% semanticscholar.orgresearchgate.net

Development of Novel Functional Materials Incorporating Triazabicyclo[3.3.1]nonane Units

The unique three-dimensional structure and the presence of multiple nitrogen atoms make the this compound scaffold an attractive building block for novel functional materials. The nitrogen atoms can act as coordination sites for metals, opening up possibilities in the design of catalysts and metal-organic frameworks (MOFs). researchgate.net Although this area is still in its infancy for the 2,7,9-triaza isomer, related bicyclic structures have shown significant promise.

For example, the related compound 2,6-dichloro-9-thiabicyclo[3.3.1]nonane has been utilized as a versatile scaffold for creating more complex functional molecules. mdpi.com By substituting the chloro groups with azides, the molecule is primed for incorporation into polymers and other materials via 1,3-dipolar cycloaddition, a type of "click chemistry". mdpi.com This strategy of using the bicyclic unit as a rigid, multifunctional "connector" is a key unexplored avenue for this compound. acs.org Future research could focus on synthesizing derivatives with reactive handles suitable for polymerization or for grafting onto surfaces, leading to new materials with tailored properties for applications in separation, sensing, or catalysis.

Synergistic Combinations of Computational and Experimental Methods for Deeper Understanding

The complexity of the this compound system necessitates a close collaboration between experimental investigation and computational modeling. The synergy between these approaches provides a level of insight that neither can achieve alone. weizmann.ac.il

The investigation of 3,7,9-tris(trifluoromethylsulfonyl)-3,7,9-triazabicyclo[3.3.1]nonane serves as a prime example. semanticscholar.orgbohrium.com Experimental gas-phase electron diffraction (GED) data revealed a mixture of conformers, a fact that would be missed by solid-state X-ray analysis alone. semanticscholar.orgresearchgate.net Density Functional Theory (DFT) calculations were then crucial for identifying the structures of all 16 possible conformers and rotamers, calculating their relative energies, and ultimately assigning the experimental data to a specific mixture of conformers. semanticscholar.orgresearchgate.net The results were most satisfactorily reproduced at the M06-2X/aug-cc-pVTZ level of theory, highlighting the need for high-level computational methods. semanticscholar.org

This integrated approach is an emerging theme in modern chemistry. unil.ch Future research will undoubtedly rely on this synergy to predict reaction outcomes for novel synthetic routes, to understand the subtle non-covalent interactions governing molecular recognition, and to design new functional materials with desired electronic and structural properties before their synthesis is attempted.

Methodology Contribution to Understanding Reference
Experimental (GED/MS) Determined the real-world conformational composition in the gas phase, showing a mixture of five conformers. semanticscholar.orgresearchgate.net
Computational (DFT) Modeled all possible conformers, calculated their relative energies and free energies, and allowed for the assignment of the experimental data. semanticscholar.orgresearchgate.net
Experimental (X-ray) Determined the single, most stable conformer present in the solid crystal lattice. semanticscholar.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.